molecular formula C21H26N4O3S B2409428 2-[(cyanomethyl)sulfanyl]-4-oxo-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 422276-42-4

2-[(cyanomethyl)sulfanyl]-4-oxo-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2409428
CAS No.: 422276-42-4
M. Wt: 414.52
InChI Key: RRDNWMGCGVUOSV-UHFFFAOYSA-N
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Description

2-[(cyanomethyl)sulfanyl]-4-oxo-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, a cyanomethylthio group, and a tetrahydrofuran-2-ylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyanomethyl)sulfanyl]-4-oxo-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, introduction of the cyanomethylthio group, and attachment of the tetrahydrofuran-2-ylmethyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(cyanomethyl)sulfanyl]-4-oxo-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(cyanomethyl)sulfanyl]-4-oxo-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-[(cyanomethyl)sulfanyl]-4-oxo-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(cyanomethyl)thio]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl substituent.

    4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide: Lacks the cyanomethylthio group.

Uniqueness

The presence of both the cyanomethylthio group and the tetrahydrofuran-2-ylmethyl substituent in 2-[(cyanomethyl)sulfanyl]-4-oxo-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-4-oxo-N-(oxolan-2-ylmethyl)-3-pentylquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-2-3-4-10-25-20(27)17-8-7-15(13-18(17)24-21(25)29-12-9-22)19(26)23-14-16-6-5-11-28-16/h7-8,13,16H,2-6,10-12,14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDNWMGCGVUOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)N=C1SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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